Panasinsanol A

Description

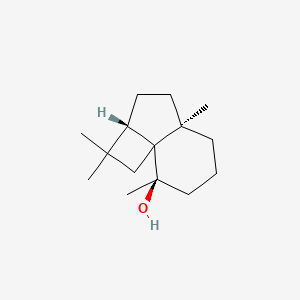

Panasinsanol A (CAS: 80374-27-2) is a sesquiterpenoid compound with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol. It is isolated from Panax ginseng (syn. Panax schinseng), a plant widely studied for its bioactive constituents . The compound is characterized as an oil with a specific optical rotation of [α]D²⁵ = −51.9° (measured in chloroform at c = 0.54) . Sesquiterpenoids like this compound are known for their complex bicyclic or tricyclic structures, which contribute to their diverse biological activities, though specific pharmacological data for this compound remain underexplored in the provided literature.

Properties

CAS No. |

80374-27-2 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(2aS,4aR,8R)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol |

InChI |

InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14+,15?/m0/s1 |

InChI Key |

ZEQZCZRDJPTCHI-JCHYFPDLSA-N |

SMILES |

CC1(CC23C1CCC2(CCCC3(C)O)C)C |

Isomeric SMILES |

C[C@]12CCC[C@@](C13CC([C@@H]3CC2)(C)C)(C)O |

Canonical SMILES |

CC1(CC23C1CCC2(CCCC3(C)O)C)C |

Other CAS No. |

80374-27-2 |

Synonyms |

panasinsanol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Panasinsanol A is closely related to other sesquiterpenoids in the Panax genus, particularly Panasinsanol B (CAS: 109785-99-1). Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Panasinsanol B

Key Differences:

Sources: While both compounds are found in Panax ginseng, Panasinsanol B is additionally identified in tea plants (Camellia sinensis), suggesting broader ecological distribution .

Physicochemical Properties: Panasinsanol B’s predicted polar surface area (20.23 Ų) implies moderate polarity, which may influence solubility and bioavailability compared to this compound, though direct comparative data are lacking .

Functional Similarities:

- Both compounds belong to the sesquiterpenoid class, characterized by three isoprene units, and are likely involved in plant stress response or allelopathy .

- Neither compound has been extensively studied for pharmacological applications, highlighting a gap in current research.

Proposed Research Enhancements :

- Nanoparticle Integration: As suggested in polyphenol research , encapsulating panasinsanols in nanoparticles could enhance their stability and bioavailability, enabling targeted delivery in pharmacological studies.

- Expanded Source Screening: Investigate other Panax species or herbal matrices for novel analogs.

Q & A

Q. How should researchers address batch-to-batch variability in this compound samples?

- Methodological Answer : Implement QC/QA protocols: NMR/MS fingerprinting for each batch. Use PCA (principal component analysis) to identify outlier batches. Standardize sourcing (e.g., plant vouchers for natural extracts) and document storage conditions .

Research Design and Validation

Q. Q. What criteria define a robust in vivo model for this compound’s therapeutic potential?

- Methodological Answer : Select models with translational relevance (e.g., LPS-induced inflammation in rodents). Include sham and vehicle controls. Power analysis ensures adequate sample size. Blinded scoring of outcomes reduces bias .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine genetic knockdown (CRISPR/Cas9) with pharmacological inhibitors. Use multi-omics integration (transcriptomics + proteomics) to map pathways. Confirm findings in orthogonal assays (e.g., siRNA silencing) .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s preclinical data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.